Phytoene

Catalog No.
S628476
CAS No.
540-04-5
M.F
C40H64
M. Wt
544.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phytoene

CAS Number

540-04-5

Product Name

Phytoene

IUPAC Name

(6E,10E,14E,16E,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene

Molecular Formula

C40H64

Molecular Weight

544.9 g/mol

InChI

InChI=1S/C40H64/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,19-22,27-30H,13-18,23-26,31-32H2,1-10H3/b12-11+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+

InChI Key

YVLPJIGOMTXXLP-KEKOKYSKSA-N

SMILES

Array

Synonyms

7,7’,8,8’,11,11’,12,12’-Octahydro-ψ,ψ-carotene; 2,6,10,14,19,23,27,31-octamethyl-2,6,10,14,16,18,22,26,30-dotriacontanonaene; all-trans-7,7’,8,8’,11,11’,12,12’-Octahydro-lycopene; (all-E)-Phytoene; all-trans-Phytoene

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CC=CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C=C/C=C(/CC/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)\C)/C)/C)/C)C

The exact mass of the compound Phytoene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 378840. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Supplementary Records. It belongs to the ontological category of acyclic carotene in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]. However, this does not mean our product can be used or applied in the same or a similar way.

Phytoene (CAS 540-04-5) is a 40-carbon, highly lipophilic intermediate that serves as the first committed precursor in the carotenoid biosynthesis pathway [1]. Structurally characterized by only three conjugated double bonds, it fundamentally differs from downstream carotenoids by absorbing light exclusively in the ultraviolet B (UVB) range, with a maximum absorption (λmax) at approximately 286 nm [2]. In industrial and research procurement, phytoene is primarily sourced as a high-value active ingredient for nutricosmetics, a non-pigmenting photoprotective agent for topical formulations, and an analytical substrate for enzymatic assays targeting carotenogenesis[1]. Its procurement value is driven by its ability to deliver the antioxidant and UV-absorbing properties of a carotenoid without imparting the visible coloration typical of the class [2].

Substituting phytoene with more abundant, downstream carotenoids like lycopene or β-carotene fails in applications requiring optical neutrality and thermal resilience. Because lycopene and β-carotene possess highly conjugated polyene chains, they absorb strongly in the visible spectrum, causing severe red or orange staining in topical creams and undesirable skin-yellowing when used in high-dose oral supplements [2]. Furthermore, these highly conjugated substitutes are susceptible to thermal degradation and oxidative cleavage during standard high-shear or heat-assisted manufacturing processes, whereas phytoene remains structurally intact [1]. Conversely, attempting to substitute phytoene with synthetic chemical UV filters sacrifices the inherent biological antioxidant capacity and micellar bioavailability that natural carotenoid delivery systems provide [2].

Thermal Stability During Heat-Assisted Processing

During formulation processes requiring heat, carotenoid integrity is a major procurement variable. Studies evaluating the thermal stability of carotenoids in lipid-containing matrices demonstrated that phytoene exhibits high resistance to thermal degradation when heated to 80–120 °C for up to 120 minutes[1]. In direct comparison, lycopene underwent significant degradation and continuous cis-trans isomerization under identical thermal conditions[1].

Evidence DimensionThermal degradation resistance at 80–120 °C (120 min)
Target Compound DataPhytoene remained chemically stable with no significant degradation
Comparator Or BaselineLycopene exhibited significant thermal degradation and structural isomerization
Quantified DifferencePhytoene maintains near-complete baseline concentration, whereas lycopene requires substantial formulation overages to compensate for heat-induced losses
ConditionsHeating in a lipid-containing pulp matrix at 80–120 °C for 120 minutes

High thermal stability allows phytoene to survive standard heat-assisted emulsification and pasteurization processes without the need for excessive raw material overages.

Optical Profile and Colorless Formulation Compatibility

The length of the conjugated polyene chain strictly dictates the optical properties of carotenoids. Phytoene, possessing only three conjugated double bonds, exhibits a maximum absorption (λmax) at 286 nm, strictly within the UVB region[1]. Phytofluene (five conjugated double bonds) shifts to the UVA region at 348 nm and imparts a faint yellowish tint, while lycopene absorbs at ~470 nm, appearing deep red[2]. This strict UVB absorption profile renders phytoene completely colorless in formulation [2].

Evidence DimensionMaximum absorption wavelength (λmax) and visible pigmentation
Target Compound Dataλmax ≈ 286 nm (strictly colorless)
Comparator Or BaselinePhytofluene: λmax ≈ 348 nm (faint yellow); Lycopene: λmax ≈ 470 nm (deep red)
Quantified DifferenceA shift of >180 nm in absorption maximum compared to lycopene, entirely eliminating visible light absorption
ConditionsSpectroscopic analysis in standard solvent systems (e.g., MeOH/MTBE)

Enables the procurement of a biological UV-absorber and antioxidant that will not alter the aesthetic color profile of cosmetic bases or cause skin staining.

Bioaccessibility and Micellization Efficiency

For oral nutricosmetic applications, the active ingredient must be efficiently incorporated into mixed micelles during digestion. In vitro digestion models demonstrate that phytoene achieves a significantly higher micellization efficiency compared to rigid, highly conjugated carotenoids [1]. Approximately 14% of the phytoene taken up by intestinal models is successfully processed, whereas lycopene exhibits poor micellar incorporation due to its tendency to aggregate and its high hydrophobicity[1].

Evidence DimensionIncorporation efficiency into mixed micelles (bioaccessibility)
Target Compound DataHigh micellization efficiency (~14% cellular uptake and processing)
Comparator Or BaselineLycopene: Poor micellar incorporation and high aggregation
Quantified DifferencePhytoene is significantly more bioaccessible in the gastrointestinal tract than rigid, highly conjugated carotenoids
ConditionsIn vitro digestion and Caco-2 cell uptake models

Higher bioaccessibility reduces the required active ingredient dosage in oral supplements to achieve target systemic concentrations.

Substrate Specificity for Agrochemical Screening

In the research and development of bleaching herbicides, targeting the carotenoid biosynthesis pathway is a primary mechanism of action. Phytoene serves as the specific, obligate substrate for the enzyme phytoene desaturase (PDS) [1]. Downstream carotenoids cannot be utilized to measure PDS inhibition. When evaluating compounds like norflurazon, the accumulation of phytoene directly quantifies the inhibitory efficacy of the herbicide candidate [1].

Evidence DimensionEnzymatic substrate viability for PDS assays
Target Compound DataDirect, obligate substrate for phytoene desaturase (PDS)
Comparator Or BaselineDownstream carotenoids (lycopene, β-carotene): Inactive as PDS substrates
Quantified DifferenceBinary utility (functional vs. non-functional) for PDS-targeted high-throughput screening
ConditionsIn vitro enzymatic assays and microalgal inhibition models

Laboratories must procure pure phytoene as an analytical standard to accurately quantify PDS inhibition in agrochemical development workflows.

Premium Nutricosmetics and Oral Photoprotection

Driven by its high micellization efficiency and lack of visible pigmentation, phytoene is procured for oral beauty-from-within supplements. It provides systemic antioxidant and UVB-absorbing benefits without the risk of carotenodermia (orange skin discoloration) associated with high-dose β-carotene or lycopene ingestion[1].

Cosmetically Elegant Topical Sun Care

Phytoene's thermal stability during heat-assisted emulsification and its strict UVB absorption profile make it highly suitable for premium topical formulations. Formulators select it over colored carotenoids to deliver biological photoprotection and free-radical scavenging without altering the white or translucent appearance of the final cream or serum [2].

Agrochemical Herbicide Development Assays

In the agrochemical sector, phytoene is an essential analytical standard for evaluating novel bleaching herbicides. Because it is the direct substrate for phytoene desaturase (PDS), quantifying phytoene accumulation in treated plant or algal models provides a direct, measurable endpoint for PDS inhibitor efficacy [1].

Physical Description

Solid

XLogP3

15.3

Exact Mass

544.500802041 Da

Monoisotopic Mass

544.500802041 Da

Heavy Atom Count

40

UNII

87E4NJ6N51

Other CAS

540-04-5

Wikipedia

Phytoene

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]

Dates

Last modified: 08-15-2023

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